2,5-Bis(4-cyanophenyl)furan

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(4-cyanophenyl)furan-2-yl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFLSYUMYIPFBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(O2)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347555 |

Source

|

| Record name | 2,5-bis(4-cyanophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55368-37-1 |

Source

|

| Record name | 2,5-bis(4-cyanophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-bis(4-cyanophenyl)furan: Structure, Properties, and Applications

Foreword

This technical guide provides a comprehensive overview of 2,5-bis(4-cyanophenyl)furan, a molecule of significant interest in both medicinal chemistry and materials science. As a key synthetic intermediate for potent antimicrobial agents and a potential building block for novel organic electronic materials, a thorough understanding of its structure and properties is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts, offering in-depth analysis of the synthetic pathways, structural characteristics, and functional relevance of this versatile furan derivative. The protocols and data presented herein are curated to provide a self-validating framework, empowering researchers to confidently engage with this compound in their own laboratories.

Molecular Architecture and Structural Elucidation

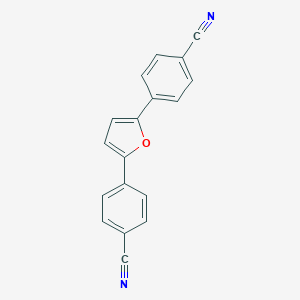

This compound possesses a rigid, planar architecture dominated by a central furan ring symmetrically substituted at the 2 and 5 positions with 4-cyanophenyl groups. This structure imparts a unique combination of electronic and steric properties that are fundamental to its utility.

Figure 1: 2D representation of the molecular structure of this compound.

Spectroscopic Characterization

The identity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

| Spectroscopic Data | Characteristic Features |

| ¹H-NMR (DMSO-d₆) | δ 7.43 (s, 2H, furan-H), 7.91 (d, J=8.4Hz, 4H, Ar-H), 8.04 (d, J=8.7Hz, 4H, Ar-H)[2] |

| ¹³C-NMR (DMSO-d₆) | δ 109.9, 112.1, 118.9, 124.4, 133.1, 133.6, 152.4[2] |

| IR (cm⁻¹) | 2224 (C≡N stretch), 1608, 1496 (Ar C=C stretch)[2] |

Table 1: Summary of key spectroscopic data for the structural confirmation of this compound.

Synthesis and Purification

The synthesis of this compound has been approached through various routes, often involving multiple steps and challenging purification procedures.[2] A particularly efficient and scalable 3-step synthesis, commencing from commercially available 4-cyanoacetophenone, has been reported, which notably avoids the need for column chromatography.[2] This method is detailed below as a validated laboratory protocol.

Synthetic Workflow

Figure 2: Three-step synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the Mannich base of 4-cyanoacetophenone

-

To a mixture of 4-cyanoacetophenone, dimethylamine hydrochloride, and paraformaldehyde, add absolute ethanol as the solvent.

-

Reflux the mixture for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow for the crystallization of the Mannich base.

-

Isolate the product by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry under vacuum.[2]

Step 2: Synthesis of the 1,4-diketone via Modified Stetter Reaction

-

In a reaction vessel, combine the Mannich base from Step 1 and 4-cyanobenzaldehyde.

-

Add a suitable solvent (e.g., dimethylformamide) and a thiazolium salt catalyst.

-

Heat the reaction mixture, and monitor for the formation of the 1,4-diketone.

-

Upon completion, the crude product can be precipitated by the addition of a non-solvent (e.g., methanol) and isolated by filtration. For many applications, the crude diketone can be used in the next step without further purification.[2]

Step 3: Synthesis of this compound via Cyclodehydration

-

Dissolve the 1,4-diketone from Step 2 in acetic anhydride.

-

Gently heat the solution to reflux and add a catalytic amount of concentrated sulfuric acid.

-

The reaction is typically rapid. Remove the heat source and allow the solution to cool to room temperature, inducing crystallization of the final product.

-

Filter the crystalline solid, wash with a non-polar solvent like hexanes, and recrystallize from a high-boiling point solvent such as n-butanol to obtain pure this compound as yellow crystals.[2]

Physicochemical and Electronic Properties

The physicochemical properties of this compound are largely dictated by its rigid, aromatic structure. While comprehensive experimental data on its photophysical and electrochemical properties are not extensively reported, insights can be drawn from related furan-containing compounds and theoretical studies.

| Property | Value / Description |

| Melting Point | 294-297 °C[2] |

| Appearance | Yellow crystalline solid[2] |

| Solubility | Generally low in common organic solvents at room temperature, requiring higher boiling point solvents for recrystallization. |

Table 2: Key physicochemical properties of this compound.

Many 2,5-di(hetero)arylfurans are known to exhibit bright blue luminescence with high quantum yields.[3] The extended π-conjugated system in this compound suggests it may also possess interesting fluorescent properties. The presence of the electron-withdrawing cyano groups is expected to influence the HOMO and LUMO energy levels, potentially leading to a larger band gap compared to derivatives with electron-donating groups.

Biological Significance and Applications in Drug Development

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of a class of antimicrobial agents known as diamidines, most notably Furamidine (DB75) and its prodrug, Pafuramidine (DB289).[2]

Role as a Precursor to Antimicrobial Agents

Figure 3: Synthetic relationship between this compound and the antimicrobial drugs Furamidine and Pafuramidine.

Furamidine and its derivatives have demonstrated significant activity against a range of pathogens, including those responsible for African Sleeping Sickness, malaria, and Pneumocystis carinii pneumonia.[2] Pafuramidine was developed as an orally bioavailable prodrug of Furamidine to improve its therapeutic profile.[4]

Mechanism of Action: DNA Minor Groove Binding

The biological activity of Furamidine and related diamidines stems from their ability to bind to the minor groove of DNA, particularly at AT-rich sequences.[5] This interaction is non-covalent and is driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces.

Figure 4: Simplified signaling pathway illustrating the mechanism of action of Furamidine.

By occupying the minor groove, these molecules can interfere with the binding of essential proteins, such as transcription factors and DNA polymerases, thereby inhibiting DNA replication and transcription.[5] This ultimately leads to cell cycle arrest and death of the pathogenic organism. The rigid and planar structure of the 2,5-diaryl furan core is critical for effective insertion and stabilization within the narrow minor groove of the DNA double helix.

While this compound itself is not the active antimicrobial agent, its structural framework is the foundational scaffold upon which the pharmacologically active amidine groups are built. Therefore, its efficient synthesis is a critical step in the production of these life-saving drugs.

Potential Applications in Materials Science

The incorporation of furan rings into conjugated polymer backbones has been shown to be advantageous for applications in organic electronics, such as organic solar cells and organic light-emitting diodes (OLEDs).[6] Furan-containing polymers often exhibit good solubility, which is beneficial for solution-based processing. The furan ring is also more electron-rich than a thiophene ring, which can be used to tune the electronic properties of the resulting materials.

Given its rigid, conjugated structure and the presence of electron-withdrawing cyano groups, this compound represents a potentially valuable building block for the synthesis of novel organic semiconductors. The cyano groups could serve as synthetic handles for further functionalization or as a means to lower the LUMO energy level of the molecule, which is desirable for n-type semiconductor materials. Further research into the photophysical and electrochemical properties of this compound and its derivatives is warranted to fully explore its potential in this exciting field.

Conclusion

This compound is a molecule with a dual identity. It is a cornerstone in the synthesis of vital antimicrobial drugs that function through a fascinating mechanism of DNA minor groove binding. Simultaneously, its inherent structural and electronic features position it as a promising candidate for the development of next-generation organic electronic materials. The robust synthetic protocol detailed in this guide provides a clear and accessible pathway for researchers to obtain this compound, paving the way for further exploration of its biological and material properties. As the demand for new antimicrobial agents and advanced electronic materials continues to grow, the importance of versatile molecular scaffolds like this compound will undoubtedly increase.

References

-

Suthiwangcharoen, N., & Stephens, C. E. (2006). A new synthesis of this compound. Arkivoc, 2006(xvi), 122-127. [Link]

-

Lauer, A. M., et al. (2021). Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 835–839. [Link]

-

Wang, L., et al. (2014). Rapid pseudo five-component synthesis of intensively blue luminescent 2,5-di(hetero)arylfurans via a Sonogashira–Glaser cyclization sequence. Beilstein Journal of Organic Chemistry, 10, 632–639. [Link]

-

Wemmer, D. E. (2012). Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers. Accounts of chemical research, 45(10), 1697–1706. [Link]

-

Thuita, J. K., et al. (2008). Pharmacokinetics and metabolism of the prodrug DB289 (2,5-bis[4-(N-methoxyamidino)phenyl]furan monomaleate) in rat and monkey and its conversion to the antiprotozoal/antifungal drug DB75 (2,5-bis(4-guanylphenyl)furan dihydrochloride). Journal of Pharmacology and Experimental Therapeutics, 325(2), 488–498. [Link]

-

Pohlig, G., et al. (2016). Efficacy, Safety, and Dose of Pafuramidine, a New Oral Drug for Treatment of First Stage Sleeping Sickness, in a Phase 2a Clinical Study and Phase 2b Randomized Clinical Studies. PLoS Neglected Tropical Diseases, 10(2), e0004362. [Link]

-

Shapiro, T. A., & Englund, P. T. (1995). The structure and replication of kinetoplast DNA. Annual review of microbiology, 49, 117–143. [Link]

-

Barrett, M. P., et al. (2019). The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History. Microorganisms, 7(8), 263. [Link]

-

Le, T. N. T., et al. (2020). Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts. Antimicrobial agents and chemotherapy, 64(12), e01347-20. [Link]

-

Beauparlant, P., et al. (2011). Incorporation of Furan into Low Band-Gap Polymers for Efficient Solar Cells. Chemistry of Materials, 23(23), 5149-5151. [Link]

-

Trofimov, B. A., et al. (2014). Rapid pseudo five-component synthesis of intensively blue luminescent 2,5-di(hetero)arylfurans via a Sonogashira–Glaser cyclization sequence. Beilstein Journal of Organic Chemistry, 10, 632-639. [Link]

Sources

- 1. Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Rapid pseudo five-component synthesis of intensively blue luminescent 2,5-di(hetero)arylfurans via a Sonogashira–Glaser cyclization sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction to 2,5-Diarylfurans: A Core Scaffold in Photophysics

An In-depth Technical Guide on the Photophysical Properties of 2,5-Diarylfurans

2,5-Diarylfurans represent a significant class of heterocyclic compounds characterized by a central furan ring substituted with aryl groups at the 2 and 5 positions. This deceptively simple architecture gives rise to a rich and tunable array of photophysical properties, making them compelling candidates for a wide range of applications, from fluorescent probes and sensors to organic light-emitting diodes (OLEDs) and materials for nonlinear optics. The inherent planarity of the furan ring, coupled with the potential for extended π-conjugation through the attached aryl moieties, forms the basis for their strong light-absorbing and emitting characteristics.

This guide provides a comprehensive exploration of the core photophysical principles governing 2,5-diarylfurans. We will delve into the relationship between their molecular structure and their spectral behavior, offer detailed experimental protocols for their characterization, and present a framework for understanding how to rationally design derivatives with tailored optical properties. This document is intended for researchers and professionals in the fields of chemistry, materials science, and drug development who seek to leverage the unique photophysical attributes of this versatile molecular scaffold.

The Interplay of Structure and Photophysical Behavior

The photophysical properties of 2,5-diarylfurans are not static; they are intricately linked to their molecular structure. By strategically modifying the peripheral aryl groups, one can finely tune the absorption and emission characteristics to suit specific applications.

Electronic Absorption and Emission Spectra

The UV-visible absorption and fluorescence emission spectra of 2,5-diarylfurans are dominated by π-π* electronic transitions. The position of the absorption maximum (λmax,abs) and the emission maximum (λmax,em) are highly sensitive to the extent of π-conjugation and the electronic nature of the substituents on the aryl rings.

-

Influence of Substituents : Electron-donating groups (EDGs) such as methoxy (-OCH3) or amino (-NH2) groups on the aryl rings generally lead to a red-shift (bathochromic shift) in both the absorption and emission spectra. This is attributed to the raising of the highest occupied molecular orbital (HOMO) energy level, thereby reducing the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) can lead to a blue-shift (hypsochromic shift), although the effect can be more complex and may involve intramolecular charge transfer (ICT) states.

-

Solvatochromism : The sensitivity of the fluorescence emission spectrum to the polarity of the solvent is a key feature of many 2,5-diarylfurans, particularly those with a significant dipole moment change upon excitation. This phenomenon, known as solvatochromism, arises from the reorientation of solvent molecules around the excited-state dipole of the fluorophore. In polar solvents, a larger Stokes shift (the energy difference between the absorption and emission maxima) is often observed. This property is particularly valuable for the development of fluorescent probes that can report on the polarity of their microenvironment.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. Both are critical parameters for a wide range of applications.

For many 2,5-diarylfurans, high fluorescence quantum yields are observed, often exceeding 0.8 in non-polar solvents. However, these values can be significantly influenced by factors that promote non-radiative decay pathways, such as:

-

Intramolecular Rotation : In flexible 2,5-diarylfurans, rotational motion of the aryl rings can lead to non-radiative decay and a decrease in the fluorescence quantum yield.

-

Solvent Effects : As mentioned, solvent polarity can influence the excited-state dynamics. In some cases, polar solvents can stabilize non-emissive charge transfer states, leading to fluorescence quenching.

-

Aggregation-Induced Emission (AIE) : While many fluorophores suffer from aggregation-caused quenching (ACQ), some 2,5-diarylfuran derivatives exhibit the opposite behavior, known as aggregation-induced emission. In these systems, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay channels, leading to enhanced fluorescence emission.

Summary of Photophysical Data for Representative 2,5-Diarylfurans

The following table summarizes the key photophysical properties of a selection of 2,5-diarylfuran derivatives to illustrate the structure-property relationships discussed.

| Compound Name | Substituents | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| 2,5-Diphenylfuran | H, H | 330 | 390 | 0.85 | Cyclohexane | |

| 2,5-Bis(4-methoxyphenyl)furan | 4-OCH3, 4-OCH3 | 345 | 415 | 0.90 | Dioxane | |

| 2,5-Bis(4-nitrophenyl)furan | 4-NO2, 4-NO2 | 380 | 530 | 0.01 | Dioxane | |

| 2-(4-Aminophenyl)-5-phenylfuran | 4-NH2, H | 360 | 450 | 0.75 | Toluene |

Experimental Protocols for Photophysical Characterization

The accurate determination of the photophysical properties of 2,5-diarylfurans requires careful experimental design and execution. The following protocols provide a standardized approach for these measurements.

Workflow for Photophysical Characterization

The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of a novel 2,5-diarylfuran derivative.

Caption: A streamlined workflow for the systematic photophysical analysis of 2,5-diarylfurans.

Step-by-Step Methodologies

4.2.1 UV-Visible Absorption Spectroscopy

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is required.

-

Sample Preparation :

-

Prepare a stock solution of the 2,5-diarylfuran in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) at a concentration of approximately 1 mM.

-

From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the absorption maximum. This is to ensure linearity according to the Beer-Lambert law.

-

-

Measurement :

-

Record the absorption spectrum of the solvent as a baseline.

-

Record the absorption spectra of the sample solutions.

-

Identify the wavelength of maximum absorption (λmax,abs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

4.2.2 Steady-State Fluorescence Spectroscopy

-

Instrumentation : A spectrofluorometer equipped with a high-intensity light source (e.g., a Xenon arc lamp) and a sensitive detector (e.g., a photomultiplier tube) is necessary.

-

Sample Preparation :

-

Use a dilute solution of the 2,5-diarylfuran with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Measurement :

-

Record the emission spectrum by exciting the sample at its absorption maximum (λmax,abs).

-

Record the excitation spectrum by monitoring the emission at the emission maximum (λmax,em). The excitation spectrum should ideally match the absorption spectrum, confirming the purity of the sample.

-

4.2.3 Determination of Fluorescence Quantum Yield (Relative Method)

-

Principle : The fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Standard Selection : Choose a standard that absorbs and emits in a similar spectral region as the sample. For blue-emitting 2,5-diarylfurans, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common choice.

-

Procedure :

-

Prepare solutions of the sample and the standard with absorbances below 0.1 at the excitation wavelength.

-

Measure the absorption spectra of both the sample and the standard.

-

Measure the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.

-

Calculate the integrated fluorescence intensities (the area under the emission curve) for both the sample and the standard.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Advanced Concepts and Applications

Probing Molecular Environments

The sensitivity of the fluorescence properties of certain 2,5-diarylfurans to their local environment makes them excellent candidates for use as fluorescent probes. For instance, derivatives exhibiting strong solvatochromism can be used to map the polarity of biological membranes or to monitor protein-ligand binding events.

Materials for Optoelectronics

The high fluorescence quantum yields and tunable emission colors of 2,5-diarylfurans make them attractive for applications in organic light-emitting diodes (OLEDs). By incorporating them as emissive dopants in a host matrix, efficient and color-pure OLED devices can be fabricated.

Diagram of Structure-Property Tuning

The following diagram illustrates the general principles of tuning the photophysical properties of 2,5-diarylfurans through chemical modification.

An In-Depth Technical Guide to 2,5-bis(4-cyanophenyl)furan as a DNA Minor Groove Binder

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2,5-bis(4-cyanophenyl)furan, a key heterocyclic molecule that serves as a scaffold for a class of significant DNA minor groove binders. While it is a crucial intermediate in the synthesis of potent antimicrobial agents like Furamidine, its intrinsic properties as a DNA recognition element are of significant interest. This document details the synthesis, molecular characteristics, and the biophysical techniques used to elucidate its interaction with DNA. We will explore the principles of DNA minor groove binding, the methodologies for its characterization, and the potential applications of this compound and its derivatives in drug discovery and as fluorescent probes. This guide is intended to be a practical resource, offering not only theoretical insights but also detailed experimental protocols and data interpretation guidelines.

Introduction: The Significance of the DNA Minor Groove as a Drug Target

The DNA double helix presents two distinct grooves, the major and the minor groove, which differ in width and the pattern of hydrogen bond donors and acceptors. While the major groove is the primary site for protein-DNA recognition, the minor groove is an attractive target for small molecule drug design.[1] Its narrower width and the electrostatic potential created by the phosphate backbone make it a favorable binding site for crescent-shaped, cationic molecules. Compounds that bind to the minor groove can interfere with DNA replication, transcription, and repair processes, making them valuable candidates for antimicrobial and anticancer therapies.[1]

This compound is a key intermediate in the synthesis of a well-studied class of DNA minor groove binders, the 2,5-bis-amidinoarylfurans.[2] The parent compound of this class, Furamidine, has demonstrated significant antimicrobial activity.[2] Understanding the properties of the core this compound structure is fundamental to the rational design of new and improved DNA minor groove binders.

Synthesis of this compound

A reliable and scalable synthesis of this compound is crucial for its use in research and development. A reported three-step synthesis, which avoids the use of toxic organotin reagents, is presented below.[2] This method utilizes a modified Stetter reaction to prepare a key 1,4-diketone intermediate.[2]

Synthetic Scheme

Caption: Workflow for fluorescence titration experiment.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4, with 100 mM NaCl).

-

Prepare stock solutions of various DNA oligonucleotides (e.g., with AT-rich and GC-rich sequences) in the same buffer.

-

-

Fluorescence Titration:

-

Place a known concentration of this compound in a quartz cuvette.

-

Record the initial fluorescence emission spectrum.

-

Make successive additions of the DNA stock solution to the cuvette.

-

After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity at the emission maximum as a function of the DNA concentration.

-

Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is highly sensitive to the secondary structure of DNA. [3]Binding of a small molecule to the minor groove can induce conformational changes in the DNA, which are detectable by CD.

The CD spectrum of B-form DNA is characterized by a positive band around 275 nm and a negative band around 245 nm. Minor groove binding can perturb these bands, providing evidence of interaction and potentially the mode of binding. An induced CD signal in the region of ligand absorption can also be observed.

| DNA Conformation | Characteristic CD Bands | Effect of Minor Groove Binder |

| B-DNA | Positive at ~275 nm, Negative at ~245 nm | Perturbation of existing bands, potential induced CD signal |

| A-DNA | Strong positive band at ~260 nm | - |

| Z-DNA | Negative band at ~290 nm, Positive band at ~260 nm | - |

-

Sample Preparation: Prepare solutions of DNA and this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

CD Measurement:

-

Record the CD spectrum of the DNA solution alone.

-

Titrate the DNA solution with increasing concentrations of this compound.

-

Record the CD spectrum after each addition.

-

-

Analysis: Analyze the changes in the CD spectrum to infer conformational changes in the DNA upon ligand binding.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.

In an ITC experiment, a solution of the ligand is titrated into a solution of the macromolecule (DNA). The heat change associated with each injection is measured. The resulting binding isotherm can be fit to a binding model to extract the thermodynamic parameters.

The binding of small molecules to the DNA minor groove is often driven by a combination of enthalpic and entropic factors. [4]Favorable enthalpic contributions arise from hydrogen bonding and van der Waals interactions, while favorable entropic contributions are often due to the release of water molecules from the minor groove upon ligand binding.

-

ΔG = ΔH - TΔS

-

ΔG = -RTlnKa

Caption: Isothermal Titration Calorimetry experimental workflow.

DNase I Footprinting

DNase I footprinting is a technique used to identify the specific binding site of a ligand on a DNA molecule.

A DNA fragment labeled at one end is incubated with the binding ligand. The complex is then treated with DNase I, an endonuclease that cleaves the DNA backbone. The ligand protects its binding site from cleavage, resulting in a "footprint" – a region of the DNA that is not cleaved – which can be visualized by gel electrophoresis.

-

Probe Preparation: Prepare a DNA probe of interest, end-labeled with a radioactive or fluorescent tag.

-

Binding Reaction: Incubate the labeled DNA probe with varying concentrations of this compound.

-

DNase I Digestion: Add a limited amount of DNase I to the reaction mixtures to induce, on average, one cut per DNA molecule.

-

Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.

-

Visualization: Visualize the DNA fragments by autoradiography or fluorescence imaging. The region where the ligand is bound will appear as a gap in the ladder of DNA fragments.

Computational Modeling: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Principle

Docking simulations place the ligand (this compound) at various positions and orientations within the DNA minor groove. A scoring function is then used to estimate the binding affinity for each pose, allowing for the identification of the most likely binding mode.

Modeling Workflow

Caption: Molecular docking workflow for predicting binding mode.

Biological Activity and Therapeutic Potential

While this compound is primarily a synthetic intermediate, its derivatives have shown significant biological activity. The conversion of the cyano groups to amidines yields compounds like Furamidine, which are potent antimicrobial agents. [2]

Cytotoxicity

Many DNA minor groove binders exhibit cytotoxic activity against cancer cells. The cytotoxic potential of this compound and its derivatives can be assessed using standard in vitro assays.

-

Cell Seeding: Seed cancer cell lines in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Illustrative Cytotoxicity Data for Furan-Based Compounds

While specific IC50 values for this compound are not readily available in the public domain, studies on other furan-based compounds demonstrate their potential as cytotoxic agents. For example, certain furan-based derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines like MCF-7. [5]

Conclusion and Future Directions

This compound is a fundamentally important molecule in the study of DNA minor groove binders. Its straightforward synthesis and its role as a precursor to biologically active compounds make it a valuable tool for researchers. The biophysical and computational methods outlined in this guide provide a robust framework for characterizing its interaction with DNA and for the rational design of novel derivatives with enhanced affinity, selectivity, and therapeutic potential. Future research should focus on obtaining a more complete biophysical and pharmacological profile of this compound itself to better understand the structure-activity relationships within this important class of DNA minor groove binders.

References

- Bailly, C., & Chaires, J. B. (1998). Sequence-specific DNA minor groove binders. Design and synthesis.

- Neidle, S. (2001). DNA minor-groove recognition by small molecules.

- Kypr, J., Kejnovská, I., Renčiuk, D., & Vorlíčková, M. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic acids research, 37(6), 1713–1725.

- Kiel, A., & Wilson, W. D. (2014). Thermodynamic factors that drive sequence-specific DNA binding of designed, synthetic minor groove binding agents. Journal of molecular recognition, 27(6), 307-319.

- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.

- Suthiwangcharoen, N., & Stephens, C. E. (2006). A new synthesis of this compound. Arkivoc, 2006(xvi), 122-127.

- Abdel-Aziz, A. A. M., El-Azab, A. S., El-Tahir, K. E. H., & Al-Obaid, A. M. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2542.

Sources

- 1. Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. A thermodynamic and structural analysis of DNA minor-groove complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to 2,5-Diarylfurans: A Review of Core Methodologies

Abstract

The 2,5-diarylfuran scaffold is a privileged heterocyclic motif, prominently featured in a multitude of medicinally relevant compounds and advanced optoelectronic materials.[1] Its inherent structural rigidity, electron-rich nature, and capacity for extended π-conjugation make it a cornerstone for the design of novel pharmaceuticals and functional organic materials. Consequently, the development of efficient and versatile synthetic routes to access this core structure is of paramount importance to researchers in both academia and industry. This technical guide provides an in-depth analysis of the principal synthetic strategies for constructing 2,5-diarylfurans, ranging from classical cyclization reactions to modern transition-metal-catalyzed cross-coupling methodologies. A critical evaluation of the mechanistic underpinnings, substrate scope, and practical limitations of each approach is presented to equip researchers with the knowledge required to make informed decisions in their synthetic planning.

Introduction: The Significance of the 2,5-Diarylfuran Core

The furan ring system, particularly when substituted with aryl groups at the 2- and 5-positions, imparts unique photophysical and biological properties to molecules. In the realm of materials science, 2,5-diarylfurans serve as critical building blocks for organic semiconductors and fluorescent probes due to their tunable electronic characteristics.[1] In medicinal chemistry, this scaffold is present in a variety of compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The effective and predictable synthesis of these molecules is, therefore, a key enabling factor for innovation in these fields.

Classical Approaches: The Paal-Knorr Furan Synthesis

One of the most established and fundamental methods for the synthesis of furans is the Paal-Knorr synthesis, first reported in 1884.[2][3] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to yield the corresponding furan.[2][4]

Mechanism of the Paal-Knorr Synthesis

The generally accepted mechanism for the Paal-Knorr furan synthesis proceeds through the following key steps:

-

Protonation: An acid catalyst protonates one of the carbonyl oxygens, activating it towards nucleophilic attack.[2]

-

Enolization: The second carbonyl group undergoes tautomerization to its enol form.[2]

-

Intramolecular Cyclization: The enol oxygen attacks the protonated carbonyl, forming a five-membered cyclic hemiacetal intermediate. This is often the rate-determining step.[5]

-

Dehydration: A series of proton transfers and the elimination of two molecules of water leads to the formation of the aromatic furan ring.[2][5]

While effective, the primary limitation of the Paal-Knorr synthesis for producing 2,5-diarylfurans is the accessibility of the requisite 1,4-diaryl-1,4-dicarbonyl precursors, the synthesis of which can be multi-stepped and challenging, especially for unsymmetrical targets.[1][6]

Caption: Generalized mechanism of the Paal-Knorr furan synthesis.

Modern Strategies: Transition-Metal-Catalyzed Syntheses

To overcome the limitations of classical methods, a host of modern synthetic strategies employing transition metals have been developed. These methods offer greater flexibility, milder reaction conditions, and access to a broader range of functionalized 2,5-diarylfurans.[1][6]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have become indispensable tools for the formation of C-C bonds, including the aryl-furan bonds in 2,5-diarylfurans.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[7] For the synthesis of 2,5-diarylfurans, this can be approached in two ways:

-

Coupling of a 2,5-dihalofuran with two equivalents of an arylboronic acid.

-

Coupling of a furan-2,5-diboronic acid or its ester with two equivalents of an aryl halide.

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[7] The transmetalation step requires activation of the organoboron species by a base.[8]

Detailed Experimental Protocol: Synthesis of 2,5-Diphenylfuran via Suzuki-Miyaura Coupling

This protocol is adapted from a representative literature procedure for the synthesis of 2-aryl and 2,5-diarylfurans.[9][10]

Materials:

-

2,5-Dibromofuran

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromofuran (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

-

Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.12 mmol, 12 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,5-diphenylfuran as a white solid.

The Stille coupling reaction partners an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium.[11] Similar to the Suzuki-Miyaura coupling, 2,5-diarylfurans can be synthesized by coupling a 2,5-dihalofuran with an arylstannane or a 2,5-bis(stannyl)furan with an aryl halide. A key advantage of organostannanes is their stability to air and moisture.[11] However, a significant drawback is the high toxicity of tin compounds, which necessitates careful handling and purification procedures to remove tin byproducts.[11] The mechanism of the Stille coupling also proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12]

Gold-Catalyzed Cycloisomerization Reactions

Gold catalysts have emerged as powerful tools for the synthesis of various heterocyclic compounds, including furans.[13][14] One elegant approach involves the gold-catalyzed tandem isomerization and cycloisomerization of alkynyl ketones to produce 2,5-disubstituted furans.[15] This methodology allows for the construction of the furan ring from acyclic precursors under mild conditions. Mechanistic studies suggest that these reactions can proceed through the formation of an α-hydroxy allene intermediate, followed by a 5-endo-dig cyclization.[13][14]

Caption: Gold-catalyzed synthesis of furans from alkynyl ketones.

Advances in Synthetic Efficiency: One-Pot and Microwave-Assisted Methodologies

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign synthetic routes.

One-Pot Syntheses

One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. Several one-pot methods for the synthesis of 2,5-diarylfurans have been reported, often combining aspects of different reaction classes. For instance, a one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles has been developed from aldehydes and hydrazides, showcasing the potential for similar strategies to be applied to furan synthesis.[16][17]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained widespread adoption due to its ability to dramatically reduce reaction times, increase product yields, and improve reaction selectivity.[18][19] The heating mechanism in microwave reactors, which operate at a frequency of 2.45 GHz, involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[20] This technique has been successfully applied to various furan syntheses, including the Paal-Knorr reaction and palladium-catalyzed cross-coupling reactions, often providing superior results compared to conventional heating methods.[4]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for a particular 2,5-diarylfuran target depends on several factors, including the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability. The following table provides a comparative summary of the discussed methodologies.

| Synthetic Method | Key Precursors | Advantages | Disadvantages |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Well-established, simple procedure. | Limited availability of precursors, often harsh acidic conditions.[1][6] |

| Suzuki-Miyaura Coupling | Dihalofurans, arylboronic acids | High yields, excellent functional group tolerance, commercially available reagents.[21] | Potential for catalyst poisoning, requires careful control of reaction conditions. |

| Stille Coupling | Dihalofurans, arylstannanes | Air and moisture stable reagents, broad substrate scope.[11][12] | High toxicity of tin reagents and byproducts, purification can be challenging.[11] |

| Gold-Catalyzed Cyclization | Alkynyl ketones, propargyl alcohols | Mild reaction conditions, high atom economy, access to diverse structures.[13][15] | Cost of gold catalysts, substrate-specific catalyst systems may be required. |

| Microwave-Assisted | Various (applicable to other methods) | Drastically reduced reaction times, often improved yields, enhanced reaction control.[20] | Requires specialized equipment, potential for pressure buildup in sealed vessels. |

Conclusion and Future Outlook

The synthesis of 2,5-diarylfurans has evolved significantly from the classical Paal-Knorr reaction to a diverse array of modern transition-metal-catalyzed methods. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, currently represent the most versatile and widely used approach due to their broad applicability and high efficiency. Concurrently, newer methodologies involving gold catalysis and other transition metals continue to provide novel and atom-economical pathways to these important heterocyclic compounds.

Future research in this area will likely focus on the development of even more sustainable and efficient catalytic systems, such as those utilizing earth-abundant metals, and the expansion of continuous-flow processes.[1][6] The continued innovation in synthetic methodology will undoubtedly accelerate the discovery and development of new medicines and materials based on the 2,5-diarylfuran scaffold.

References

-

O'Brien, A. G. et al. (2022). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry. [Link]

-

Botteselle, G. V. et al. (2008). Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. Australian Journal of Chemistry, 61(11), 870. [Link]

-

O'Brien, A. G. et al. (2022). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. ACS Publications. [Link]

-

Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359–5363. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

YouTube. (2023). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. [Link]

-

Wang, J. et al. (2015). Synthesis of 2,5-Dihydrofurans via a Gold(I)-Catalyzed Formal [4 + 1] Cycloaddition of α-Diazoesters and Propargyl Alcohols. Organic Letters, 17(20), 5124–5127. [Link]

-

Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans via a Gold(I)-Catalyzed Formal [4 + 1] Cycloaddition of α-Diazoesters and Propargyl Alcohols. [Link]

-

Guchhait, S. K. et al. (2012). Efficient Synthesis of 2-Mono and 2,5-Disubstituted Furans via the CuI-Catalyzed Cycloisomerization of Alkynyl Ketones. ResearchGate. [Link]

-

Ko, I. S. et al. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. ARKIVOC. [Link]

-

Kappe, C. O. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51–63. [Link]

-

López-Cobeñas, A. et al. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. ResearchGate. [Link]

-

de la Hoz, A. et al. (2013). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Sci-Hub. Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki - Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides / Australian Journal of Chemistry, 2008 [sci-hub.sg]

- 11. Stille reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis of 2,5-Dihydrofurans via a Gold(I)-Catalyzed Formal [4 + 1] Cycloaddition of α-Diazoesters and Propargyl Alcohols [organic-chemistry.org]

- 14. Synthesis of 2,5-Dihydrofurans via a Gold(I)-Catalyzed Formal [4 + 1] Cycloaddition of α-Diazoesters and Propargyl Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. khu.elsevierpure.com [khu.elsevierpure.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. visitka.narod.ru [visitka.narod.ru]

- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Furan-Based Compounds in Modern Drug Discovery: A Technical Guide to Biomedical Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The furan scaffold, a five-membered aromatic heterocycle containing a single oxygen atom, represents a cornerstone in medicinal chemistry.[1] Its unique electronic properties, structural rigidity, and ability to act as a versatile pharmacophore have established it as a "privileged structure" in drug design.[1] Furan derivatives are prevalent in numerous natural products and clinically approved drugs, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide provides an in-depth technical analysis of furan-based compounds, navigating from fundamental chemical principles and synthetic methodologies to detailed explorations of their structure-activity relationships (SAR) across key therapeutic areas. We will examine the causality behind experimental design, present detailed protocols for synthesis and biological evaluation, and address critical challenges such as metabolic toxicity. This document is intended to serve as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics, leveraging the potent potential of the furan nucleus.

Part 1: The Furan Scaffold: A Privileged Structure in Medicinal Chemistry

The furan ring is an electron-rich aromatic system whose reactivity and physicochemical properties make it an attractive starting point for drug design.[4] Its planarity and ability to engage in various non-covalent interactions allow it to bind with high affinity to a range of biological receptors.[5] A key advantage of the furan scaffold is its role as a bioisostere for other aromatic systems, particularly the phenyl ring.[1] Substituting a phenyl group with a furan ring can modulate a compound's metabolic stability, solubility, and pharmacokinetic profile, often leading to improved therapeutic indices.[1]

This structural motif is not merely a synthetic curiosity; it is found in a wide array of natural compounds and is a core component of numerous FDA-approved drugs, validating its pharmacological relevance.[3][6] Well-known examples include:

-

Ranitidine: An anti-ulcer agent that decreases stomach acid production.[2][7]

-

Furosemide: A potent diuretic used to treat hypertension and edema.[2]

-

Nitrofurantoin: An antibiotic widely used for treating urinary tract infections.[2][8]

-

Amiodarone: An antiarrhythmic medication.[6]

The proven success of these and other furan-containing drugs continues to inspire the exploration of novel derivatives for a multitude of disease targets.[2][9]

Part 2: Synthetic Strategies for Furan Derivatives

The synthesis of functionalized furans is a mature field of organic chemistry, with both classic and modern methods available to the medicinal chemist. The choice of synthetic route is dictated by the desired substitution pattern and the overall complexity of the target molecule.

Classic Synthesis: The Paal-Knorr Furan Synthesis

One of the most fundamental methods for constructing the furan ring is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[10] This robust reaction is highly effective for producing a variety of substituted furans.

Representative Synthetic Protocol: Preparation of 5-Nitro-2-Furoyl Chloride

The functionalization of the furan ring is key to tuning its biological activity. Acid chlorides are versatile intermediates for creating amide and ester derivatives. The following protocol describes the synthesis of 5-nitro-2-furoyl chloride from its corresponding carboxylic acid, a common precursor for further derivatization.[11]

Experimental Protocol: Synthesis of 5-Nitro-2-Furoyl Chloride

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-nitro-2-furoic acid (1.57 g, 10 mmol) in dichloromethane (DCM, 40 mL).

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.1 mL, 15 mmol) to the suspension at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 40°C) and maintain for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting residue, 5-nitro-2-furoyl chloride, is an oily or solid substance. It can be used in the next synthetic step without further purification.

Self-Validation: The successful synthesis of the acid chloride can be confirmed by infrared (IR) spectroscopy, noting the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch for the acid chloride at a higher wavenumber (typically >1750 cm⁻¹).

Part 3: Therapeutic Applications & Mechanistic Insights

The versatility of the furan scaffold has led to its exploration in a wide range of therapeutic areas. The specific biological activity is highly dependent on the nature and position of substituents on the ring.

Anticancer Applications

Furan-containing compounds have emerged as a promising class of anticancer agents, acting through diverse mechanisms of action.[9][12] Many derivatives function as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][12]

Newer research has also identified furan-conjugated tripeptides that exhibit highly specific cytotoxicity against cancer cells, potentially through membranolytic effects and the disruption of mitochondrial membrane potential.[5][13]

Quantitative Data: Anticancer Activity of Furan-Fused Chalcones

The fusion of a furan ring onto other pharmacophores, such as chalcones, can dramatically enhance antiproliferative activity. The table below compares the potency of furan-fused chalcones against the human leukemia (HL-60) cell line.

| Compound | Key Structural Modifications | Target Cell Line | IC₅₀ (µM)[1] |

| Reference | 2',4'-dihydroxychalcone | HL-60 | 305 |

| Furan-Fused | Furan ring fused to the dihydroxychalcone | HL-60 | 17.2 |

Causality: The data clearly demonstrates that the addition of the furan ring can increase potency by more than 17-fold.[1] This is likely due to the furan moiety enhancing the compound's ability to bind to its molecular target, possibly through favorable electronic or steric interactions that the parent chalcone cannot achieve.

Logical Pathway: Furan-Induced Apoptosis

The diagram below illustrates a common pathway by which furan-based tubulin inhibitors induce programmed cell death.

Part 5: Challenges & Future Perspectives

Metabolic Activation and Toxicity

A critical consideration in the development of furan-based drugs is the potential for metabolic activation into toxic intermediates. [14]The furan ring can be oxidized by cytochrome P450 enzymes (CYP450) in the liver to form a highly reactive and toxic metabolite, cis-2-butene-1,4-dial. [15]This electrophilic intermediate can form covalent adducts with cellular macromolecules like DNA and proteins, leading to hepatotoxicity and, in some cases, carcinogenicity. [14][15] This metabolic pathway is a significant hurdle and a primary reason for the failure of some furan-containing drug candidates. For example, the natural toxin ipomeanol requires metabolic activation by CYP450 enzymes to exert its toxic effects. [1] Logical Pathway: Metabolic Activation of Furan

Future Perspectives

The challenge of furan toxicity provides a clear directive for future research. The goal is not to abandon this valuable scaffold but to engage in rational drug design to mitigate its metabolic liabilities. Strategies include:

-

Blocking Metabolic Sites: Introducing substituents onto the furan ring at the C2 and C5 positions can sterically hinder the approach of CYP450 enzymes, preventing the formation of the reactive dialdehyde intermediate.

-

Modulating Electronic Properties: Adding electron-withdrawing groups can deactivate the furan ring towards oxidation, making it less susceptible to metabolic activation.

-

Prodrug Approaches: Designing furan compounds as prodrugs that only release the active pharmacophore at the target site could minimize systemic exposure and liver metabolism.

By understanding the structure-activity and structure-toxicity relationships, medicinal chemists can continue to harness the immense therapeutic potential of furan-based compounds, developing next-generation drugs with enhanced efficacy and improved safety profiles. [2]

References

- Ahmed, A. (2024).

- Gangurde, P. N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.

- Khoshnevisan, K., Maleki, H., Eskandari, M. R., & Bahar, M. (2020).

- BenchChem Technical Support Team. (2025).

- Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI.

- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.

- Various Authors. (2025). Clinically approved drugs containing furan ring.

- Singh, P., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PubMed Central.

- Anonymous. (n.d.). Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. Journal of Chemical and Pharmaceutical Research.

- Dafaallah Osman, M. E. (2024).

- Chen, X., Zhao, Y., & Yang, L. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed.

- Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central.

- Dafaallah Osman, M. E. (2025). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases.

- Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI.

- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2013). Furan Acute Exposure Guideline Levels. NCBI.

- Anonymous. (n.d.).

- Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Human Journals.

- Gangurde, P. N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.

- New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. NJ.gov.

- Various Authors. (2025). Synthesis and biological activities of furan derivatives.

- Various Authors. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors.

- Pires, V. M. R., et al. (n.d.).

- Lee, H. J., et al. (2017). Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. PubMed.

- ChemistryViews. (2010). Toxicity of Furan. ChemistryViews.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijabbr.com [ijabbr.com]

- 5. ijabbr.com [ijabbr.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 11. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Furan Derivatives in Cancer Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rise of Furan Derivatives in High-Fidelity Cancer Cell Visualization

The relentless pursuit of more precise and non-invasive methods for cancer diagnosis and treatment monitoring has propelled the development of advanced molecular imaging probes. Among the diverse array of fluorescent scaffolds, furan-containing compounds have emerged as a particularly promising class for cancer cell imaging.[1][2] Their inherent structural rigidity, a key determinant of high fluorescence quantum yield, coupled with the versatility of their chemical structure, allows for the rational design of probes with tailored photophysical properties and biological targeting capabilities.[2][3] This guide provides an in-depth exploration of the application of furan derivatives in cancer cell imaging, offering detailed protocols and insights into the underlying scientific principles.

The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, serves as an excellent building block for fluorescent probes due to its electron-rich nature and planar structure.[4] This scaffold can be readily functionalized to modulate emission wavelengths, enhance Stokes shifts, and improve photostability.[5] Furthermore, the incorporation of specific targeting moieties enables the development of "smart" probes that can selectively accumulate in tumor tissues or respond to specific biomarkers within the tumor microenvironment, such as hypoxia or enzymatic activity.[6][7]

This document will delve into the practical applications of these innovative tools, providing researchers with the necessary knowledge to effectively utilize furan-based probes in their own cancer research endeavors, from in vitro cell-based assays to in vivo tumor models.

I. Key Advantages of the Furan Scaffold in Fluorescent Probe Design

The furan moiety offers several distinct advantages in the design of high-performance fluorescent probes for biological imaging:

-

Structural Rigidity for Enhanced Brightness: The planar and rigid nature of the furan ring, often incorporated into larger conjugated systems, restricts non-radiative decay pathways, leading to significantly higher fluorescence quantum yields (ΦFL) and brighter probes.[2][3] This intrinsic property is crucial for achieving high signal-to-noise ratios in complex biological environments.

-

Tunable Photophysical Properties: The furan core allows for extensive chemical modification. By strategically adding electron-donating or -withdrawing groups, the absorption and emission wavelengths can be fine-tuned across the visible and near-infrared (NIR) spectrum.[5] This tunability is essential for multiplexed imaging and for developing probes suitable for deep-tissue in vivo applications where longer wavelengths are required to minimize tissue autofluorescence and light scattering.[8]

-

Biocompatibility and Low Cytotoxicity: Many furan-based probes have demonstrated minimal cytotoxicity, a critical prerequisite for live-cell and in vivo imaging.[1][9] The ability to modify the peripheral chemical groups allows for the optimization of solubility and the reduction of off-target toxicity.

-

Versatile Platform for "Smart" Probe Development: The furan scaffold can be readily integrated with recognition moieties to create activatable or "smart" probes. These probes exhibit a fluorescence turn-on or ratiometric response upon interaction with specific cancer biomarkers, such as enzymes or hypoxic conditions, leading to highly specific and sensitive detection.[6][7]

II. Featured Furan-Based Fluorescent Probes

This section highlights two exemplary furan-based fluorescent probes, DCPEF and Cyclo X, which have demonstrated significant promise in cancer cell imaging.

| Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield (ΦFL) | Target Cancer Cells | Key Features |

| DCPEF | Not specified | Not specified | 0.946[2][9] | HT-29 (human colorectal adenocarcinoma), 4T1 (mouse breast cancer)[2][9] | Ultrabright fluorescence, high selectivity for tumors, minimal cytotoxicity, good spectral and chemical stability.[2][9] |

| Cyclo X | 360[1][10] | 452[1][10] | 0.226[1][10] | HT-29 (human colorectal adenocarcinoma), 4T1 (mouse breast cancer)[1][10] | Non-cytotoxic, selective accumulation in tumors, large Stokes shift, suitable for long-term monitoring.[1] |

III. Experimental Protocols

A. In Vitro Cancer Cell Imaging Protocol

This protocol details the steps for staining and imaging cancer cells in culture using a furan-based fluorescent probe.

Causality Behind Experimental Choices:

-

Cell Seeding Density: Seeding cells to achieve 70-80% confluency ensures a sufficient number of healthy, actively metabolizing cells for imaging without overcrowding, which can lead to altered cell morphology and physiology.

-

Probe Concentration and Incubation Time: The optimal probe concentration and incubation time are critical for achieving strong signal intensity while minimizing cytotoxicity. A titration experiment is highly recommended to determine the ideal parameters for a specific probe and cell line.

-

Washing Steps: Thorough washing with PBS is essential to remove unbound probe, reducing background fluorescence and improving the signal-to-noise ratio.

-

Confocal Microscopy: Confocal microscopy is preferred for its ability to optically section the sample, reject out-of-focus light, and generate high-resolution images of subcellular structures.

Experimental Workflow:

Figure 1: In Vitro Cancer Cell Imaging Workflow.

Detailed Steps:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., HT-29) in appropriate complete growth medium.

-

Trypsinize and seed the cells onto glass-bottom confocal dishes or coverslips at a density that will result in 70-80% confluency at the time of imaging.

-

Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

-

-

Probe Preparation and Staining:

-

Prepare a stock solution of the furan-based fluorescent probe in DMSO.

-

On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM) in serum-free cell culture medium.

-

Remove the growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the probe-containing medium to the cells and incubate for the optimized time (e.g., 30-60 minutes) at 37°C.

-

-

Washing and Imaging:

-

After incubation, remove the probe solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.

-

Add fresh, pre-warmed complete growth medium or imaging buffer to the cells.

-

Immediately proceed to image the cells using a fluorescence or confocal microscope equipped with the appropriate filter sets for the specific furan derivative.

-

B. In Vivo Tumor Imaging Protocol

This protocol provides a general framework for in vivo imaging of tumor-bearing mice using a furan-based fluorescent probe.

Causality Behind Experimental Choices:

-

Animal Model: The choice of mouse strain and tumor model (e.g., subcutaneous or orthotopic) is crucial for recapitulating the desired aspects of human cancer. Immunocompromised mice are often used for xenograft models.[11]

-

Probe Administration Route: Intravenous (tail vein) injection is a common route for systemic delivery of fluorescent probes, allowing for circulation and accumulation at the tumor site.[12]

-

Dosage and Formulation: The probe must be formulated in a biocompatible vehicle (e.g., PBS with a small amount of a solubilizing agent like DMSO or Cremophor EL) to ensure solubility and minimize toxicity. The dosage needs to be optimized to achieve sufficient signal at the tumor without causing adverse effects.

-

Anesthesia: Anesthesia is essential to immobilize the animal during the imaging procedure, ensuring high-quality, motion-free images.[13]

-

Imaging Time Points: Imaging at multiple time points after probe injection is necessary to determine the optimal window for tumor visualization, where the probe has maximally accumulated in the tumor and cleared from surrounding healthy tissues.

Experimental Workflow:

Figure 2: In Vivo Tumor Imaging Workflow.

Detailed Steps:

-

Tumor Model Establishment:

-

Establish a tumor model by inoculating a suitable cancer cell line (e.g., 4T1) into the appropriate location (e.g., mammary fat pad for an orthotopic breast cancer model) of immunocompromised mice.[14]

-

Allow the tumors to grow to a desired size (e.g., 50-100 mm³) before imaging.

-

-

Probe Preparation and Administration:

-

Prepare the furan-based probe in a sterile, biocompatible vehicle. The final concentration of any organic solvent (e.g., DMSO) should be minimized (typically <5% v/v).

-

Anesthetize the tumor-bearing mouse using an appropriate anesthetic (e.g., isoflurane).[13]

-

Administer the probe solution via intravenous tail vein injection. The volume and concentration will depend on the specific probe and animal weight.

-

-

In Vivo Fluorescence Imaging:

-

Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum).

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 12, and 24 hours) to determine the optimal imaging window.

-

Use appropriate excitation and emission filters for the specific furan probe.

-

-

Ex Vivo Analysis (Optional but Recommended):

-

At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

-

Image the excised tissues using the in vivo imaging system to confirm the biodistribution of the probe and quantify its accumulation in the tumor versus other organs.[15]

-

C. Cytotoxicity Assessment: MTT Assay Protocol

It is imperative to evaluate the potential toxicity of any new fluorescent probe. The MTT assay is a standard colorimetric method for assessing cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow:

Figure 3: MTT Assay Workflow for Cytotoxicity Assessment.

Detailed Steps:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of the furan-based probe in cell culture medium.

-

Remove the old medium and add the probe-containing medium to the cells. Include untreated control wells.

-

Incubate the plate for a desired period (e.g., 24 or 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

IV. Mechanisms of Action and Targeting Strategies

The effectiveness of furan-based probes in cancer cell imaging often relies on specific targeting mechanisms that lead to their selective accumulation or activation within the tumor.

A. Passive Targeting via the Enhanced Permeability and Retention (EPR) Effect

Many furan derivatives, especially those with larger molecular weights or formulated into nanoparticles, can passively accumulate in solid tumors due to the EPR effect. The leaky vasculature and poor lymphatic drainage characteristic of many tumors allow for the extravasation and retention of these probes.

B. Active Targeting of Cancer Biomarkers

More sophisticated furan-based probes are designed for active targeting by incorporating ligands that bind to specific molecules overexpressed on the surface of cancer cells.

C. "Smart" Probes for the Tumor Microenvironment

Activatable furan-based probes are engineered to respond to the unique conditions of the tumor microenvironment, such as:

-

Enzyme Activity: Probes can be designed with a recognition site for enzymes that are overexpressed in cancer, such as certain proteases or phosphatases. Enzymatic cleavage of this site can lead to a "turn-on" fluorescence response.[16]

-

Hypoxia: The low oxygen tension (hypoxia) common in solid tumors can be exploited by designing probes that are activated under reducing conditions. For instance, an azo-group can be incorporated into the probe, which is then reduced by azoreductases that are upregulated in hypoxic cancer cells, triggering fluorescence.[6]

Signaling Pathway Visualization: